molecular formula C8H9BrFNO B059741 3-Bromo-4-ethoxy-5-fluoroaniline CAS No. 1280786-90-4

3-Bromo-4-ethoxy-5-fluoroaniline

Cat. No.: B059741
CAS No.: 1280786-90-4
M. Wt: 234.07 g/mol
InChI Key: BKPHRBXTKLFFHS-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxy-5-fluoroaniline: is an organic compound with the molecular formula C8H9BrFNO and a molecular weight of 234.07 g/mol . It is a derivative of aniline, substituted with bromine, ethoxy, and fluorine groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxy-5-fluoroaniline typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethoxy-5-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The bromine, ethoxy, or fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: 3-Bromo-4-ethoxy-5-fluoroaniline is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Its unique substituents make it a valuable intermediate in the synthesis of complex molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It may also serve as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for use in various formulations and applications.

Mechanism of Action

The specific mechanism of action for 3-Bromo-4-ethoxy-5-fluoroaniline has not been extensively studied. insights can be drawn from related compounds. For example, brominated compounds like 3-bromopyruvic acid have been shown to inhibit energy metabolism and act as anticancer agents. The molecular targets and pathways involved may include enzymes and proteins critical to cellular metabolism and signaling.

Comparison with Similar Compounds

Comparison: 3-Bromo-4-ethoxy-5-fluoroaniline is unique due to the presence of both ethoxy and fluoro substituents on the aniline ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other brominated and fluorinated anilines. The ethoxy group increases the compound’s solubility in organic solvents, while the fluoro group enhances its reactivity in certain chemical reactions.

Properties

IUPAC Name

3-bromo-4-ethoxy-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPHRBXTKLFFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551226
Record name 3-Bromo-4-ethoxy-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1280786-90-4
Record name Benzenamine, 3-bromo-4-ethoxy-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1280786-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-ethoxy-5-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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